![molecular formula C16H12ClF3N2O2 B3272261 3-(2-Chloro-acetylamino)-N-(3-trifluoromethyl-phenyl)-benzamide CAS No. 565171-06-4](/img/structure/B3272261.png)
3-(2-Chloro-acetylamino)-N-(3-trifluoromethyl-phenyl)-benzamide
Overview
Description
3-(2-Chloro-acetylamino)-N-(3-trifluoromethyl-phenyl)-benzamide (CTB) is a synthetic compound that has gained significant attention in the scientific community due to its potential biomedical applications. The compound has been extensively studied for its mechanism of action, physiological effects, and advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-acetylamino)-N-(3-trifluoromethyl-phenyl)-benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins. This compound may also disrupt the integrity of the cell membrane, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the growth of pathogenic fungi and bacteria. In vivo studies have demonstrated that this compound can reduce the size of tumors in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-Chloro-acetylamino)-N-(3-trifluoromethyl-phenyl)-benzamide for laboratory experiments is its high potency. This compound has been shown to exhibit activity at low concentrations, making it a valuable tool for studying cellular processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to prepare solutions for experiments.
Future Directions
There are several future directions for research on 3-(2-Chloro-acetylamino)-N-(3-trifluoromethyl-phenyl)-benzamide. One area of interest is the development of new synthetic methods for this compound that can improve its purity and yield. Another area of interest is the investigation of this compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential toxicity in vivo.
Scientific Research Applications
3-(2-Chloro-acetylamino)-N-(3-trifluoromethyl-phenyl)-benzamide has been extensively studied for its potential biomedical applications. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. This compound has also been investigated for its potential use as a therapeutic agent for diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-[(2-chloroacetyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O2/c17-9-14(23)21-12-5-1-3-10(7-12)15(24)22-13-6-2-4-11(8-13)16(18,19)20/h1-8H,9H2,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQICBDPFUAPOJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501172411 | |
Record name | 3-[(2-Chloroacetyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501172411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
565171-06-4 | |
Record name | 3-[(2-Chloroacetyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565171-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-Chloroacetyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501172411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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